Ethyl ethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCXFTKZPBHXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073952 | |

| Record name | Ethanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-30-7 | |

| Record name | Ethyl ethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1912-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN6C5047SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl ethanesulfonate CAS number

An In-depth Technical Guide to Ethyl Ethanesulfonate

CAS Number: 1912-30-7

This guide provides a comprehensive technical overview of this compound, a significant reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, applications, and critical safety protocols.

Core Chemical Identity and Properties

This compound, identified by the CAS number 1912-30-7, is an organic compound classified as a sulfonate ester.[1] It is structurally characterized by an ethyl group attached to an ethanesulfonate moiety.[1] This structure imparts a notable reactivity, particularly towards nucleophiles, making it a valuable alkylating agent in synthetic chemistry.[2] Under standard conditions, it exists as a colorless to pale yellow liquid with a distinct odor.[1][2]

Physicochemical Data Summary

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1912-30-7 | [1][3][4] |

| Molecular Formula | C₄H₁₀O₃S | [1][3] |

| Molecular Weight | 138.19 g/mol | [3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [1][2][5] |

| Boiling Point | 198°C (approx.) | [2] |

| Density | ~1.11 g/cm³ | [2][6] |

| Solubility | Soluble in polar organic solvents | [1] |

| SMILES | CCOS(=O)(=O)CC | |

| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Laboratory Protocol

The most prevalent laboratory-scale synthesis of this compound involves the esterification of ethanesulfonyl chloride with ethanol.[7] The reaction necessitates the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ethanol, rendering it less reactive.[7]

Core Reaction Mechanism

The synthesis is a nucleophilic acyl substitution where the hydroxyl group of ethanol attacks the electrophilic sulfur atom of ethanesulfonyl chloride. A base, typically pyridine or triethylamine, facilitates the reaction by scavenging the HCl produced.

Experimental Workflow Diagram

Sources

- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Ethyl ethanesulfonate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Ethanesulfonate Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EES), also known by its IUPAC name, ethanesulfonic acid ethyl ester, is an organic compound belonging to the sulfonate ester class.[1][2] While not a household name, EES is a significant reagent in organic synthesis and a compound of interest in pharmaceutical development due to its reactivity.[1][2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling protocols, with a focus on applications relevant to research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is systematically identified by several key descriptors.

-

IUPAC Name: this compound[4]

-

Synonyms: Ethanesulfonic Acid Ethyl Ester, EES ester, Ethyl ethyl sulfonate[2][4]

| Identifier | Value | Source |

| InChI | InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | [2][4] |

| InChIKey | PPCXFTKZPBHXIW-UHFFFAOYSA-N | [2][4] |

| SMILES | CCOS(=O)(=O)CC | [4][5] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various experimental settings. It is typically a clear, colorless to pale yellow liquid with a distinct odor.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 138.19 g/mol | [3][4] |

| Density | ~1.11 - 1.133 g/cm³ | [1][6] |

| Boiling Point | ~198-229 °C at 760 mmHg | [1][6] |

| Melting Point | -17 °C to 100-101 °C (Note: a wide range is reported, may depend on purity) | [6][7][8] |

| Flash Point | 92.4 °C | [6] |

| Solubility | Soluble in polar organic solvents.[2] The related compound, ethyl methanesulfonate, is water-soluble.[9] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol.[10] The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ethanol, rendering it less nucleophilic.[10]

Diagram of Synthesis and Potential Side Reactions

Caption: Main reaction pathway for EES synthesis and potential side reactions.

Experimental Protocol: Synthesis from Ethanesulfonyl Chloride

This protocol is adapted from standard laboratory procedures for sulfonate ester synthesis.[10]

1. Reagent Preparation:

-

In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in an anhydrous solvent such as diethyl ether.[10]

-

Causality: The use of anhydrous (dry) reagents and an inert atmosphere is critical to prevent the hydrolysis of the starting material, ethanesulfonyl chloride, to ethanesulfonic acid, which would reduce the yield.[1][10] Using at least two equivalents of the base ensures effective scavenging of the HCl byproduct.[10]

2. Reaction Setup and Execution:

-

Cool the reaction flask in an ice-water bath to 0-5°C.[10]

-

Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel.[10]

-

Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[10]

-

Causality: Slow, dropwise addition at a low temperature controls the exothermic reaction and minimizes the formation of byproducts.[10]

3. Work-up and Purification:

-

After the addition is complete, allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quench the reaction with cold water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with cold, dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[10]

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[10]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the sulfonate ester functional group. This group makes the compound a potent alkylating agent, a characteristic it shares with the well-studied mutagen, ethyl methanesulfonate (EMS).[2][9][11]

The sulfur atom in the sulfonate group is highly electron-deficient due to the presence of three electronegative oxygen atoms. This polarity makes the ethyl group attached to the oxygen (the ethoxy group) susceptible to nucleophilic attack.

Mechanism of Alkylation

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile by EES.

In drug development, this reactivity is a double-edged sword. While useful for synthesis, it also means that this compound and similar alkyl sulfonates are considered potential genotoxic impurities (GTIs).[3] Their ability to alkylate nucleophilic sites on DNA, such as the N7 and O6 positions of guanine, can lead to mutations.[12][13] Therefore, rigorous analytical control is required to detect and quantify trace levels of these impurities in active pharmaceutical ingredients (APIs).[3]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14][15]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or apron.[14][16] Contaminated clothing should be removed and washed before reuse.[14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[14]

Storage

Proper storage is essential to maintain the chemical's integrity and ensure safety.

-

Conditions: Store in a cool, well-ventilated place, away from incompatible materials.[14][16] The container should be kept tightly closed.[14] Some suppliers recommend refrigerated storage (2-8°C).[5][7][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[16][18] The analogous compound ethyl methanesulfonate is known to be moisture-sensitive and hydrolyzes in water, so anhydrous conditions are recommended.[16][19]

Applications in Research and Drug Development

This compound serves as a key reagent in organic synthesis and is a critical analyte in pharmaceutical quality control.

Reagent in Organic Synthesis

The primary application of EES is as an ethylating agent.[2] It is used to introduce an ethyl group onto various nucleophiles, including amines, phenols, and thiols, to synthesize a wide range of organic molecules.

Genotoxic Impurity Analysis

In the context of drug development, ethanesulfonic acid is sometimes used to form esylate salts of basic APIs to improve their solubility and stability.[3] A potential side reaction during this process, or if ethanol is used as a solvent, is the formation of this compound. Because of its classification as a potential genotoxic impurity, highly sensitive analytical methods are required to ensure that levels in the final drug substance are below the threshold of toxicological concern (TTC).

Workflow for Genotoxic Impurity (GTI) Analysis

Caption: Typical workflow for the analysis of EES as a genotoxic impurity.

The development and validation of sensitive analytical methods, often using gas chromatography coupled with mass spectrometry (GC-MS), is a critical activity in pharmaceutical process development and quality control to manage the risks associated with such impurities.[5]

References

- Technical Support Center: Ethyl Ethanesulfon

- What is Ethanesulfonic Acid Ethyl Ester (this compound)

- This compound | C4H10O3S | CID 74704.

- CAS 1912-30-7: Ethyl ethanesulfon

- Ethyl ethanesulfon

- ETHYL METHANESULFON

- This compound - Certified Reference M

- Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applic

- Ethyl methanesulfon

- Ethyl ethanesulfon

- ETHYL METHANESULFONATE HAZARD SUMMARY. (2000). New Jersey Department of Health.

- This compound SDS, 1912-30-7 Safety D

- Ethyl Methanesulfonate | C3H8O3S | CID 6113.

- Ethyl methanesulfon

- This compound - MSDS.

- SAFETY DATA SHEET - Ethyl methanesulfon

- ETHANESULFONIC ACID SODIUM SALT.

- SAFETY DATA SHEET - Ethyl methanesulfon

- Ethyl methanesulfon

- This compound.

- This compound certified reference m

Sources

- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]

- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound certified reference material, TraceCERT 1912-30-7 [sigmaaldrich.com]

- 6. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]

- 7. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. kmpharma.in [kmpharma.in]

- 16. nj.gov [nj.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. fishersci.com [fishersci.com]

- 19. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]

Ethyl Ethanesulfonate: A Comprehensive Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of ethyl ethanesulfonate (EES), a molecule of significant interest to researchers, scientists, and drug development professionals. While not an active pharmaceutical ingredient (API) itself, its relevance stems from its potential emergence as a genotoxic impurity (PGI) during the synthesis of ethanesulfonate (esylate) salts of APIs. This guide will dissect the chemical structure and formula of EES, elucidate its physicochemical properties, and detail its synthesis. Crucially, it will delve into the formation of EES during the manufacturing of esylate drug substances, offering a detailed experimental protocol for esylate salt synthesis and strategies to mitigate the formation of this PGI. This document is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, to ensure the safety and quality of pharmaceutical products.

Introduction: The Dichotomy of Ethanesulfonates in Pharmaceuticals

In the landscape of pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is often selected to enhance its physicochemical properties, such as solubility, stability, and bioavailability.[1] Ethanesulfonic acid is a frequently utilized counterion in this "salt screening" process, leading to the formation of stable and highly soluble esylate salts of various drug molecules. This strategic manipulation of an API's solid-state form is a cornerstone of modern drug formulation.

However, the use of ethanesulfonic acid in conjunction with ethanol, a common pharmaceutical solvent, presents a potential risk: the formation of this compound (EES).[2] Sulfonate esters, as a class of compounds, are under intense scrutiny from regulatory bodies due to their potential genotoxicity.[2] The incident involving the anti-HIV drug Viracept (nelfinavir mesylate), which was found to be contaminated with ethyl methanesulfonate (a related compound), underscored the critical need for stringent control over these impurities.[3] Therefore, a thorough understanding of EES—its structure, formation, and detection—is paramount for any professional involved in the development and manufacturing of esylate drug substances.

This guide will provide the necessary technical depth to navigate this complex issue, ensuring that the benefits of esylate salt formation can be harnessed while effectively controlling the risks associated with this compound.

This compound: Core Chemical Identity

Structure and Formula

This compound is the ethyl ester of ethanesulfonic acid. Its molecular structure consists of an ethyl group (-CH₂CH₃) covalently bonded to the sulfur atom of an ethanesulfonate group (-SO₂O-).

-

Molecular Formula: C₄H₁₀O₃S[4]

-

IUPAC Name: this compound[4]

-

CAS Number: 1912-30-7[5]

-

Canonical SMILES: CCOS(=O)(=O)CC[4]

-

InChI: InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3[4]

-

InChIKey: PPCXFTKZPBHXIW-UHFFFAOYSA-N[4]

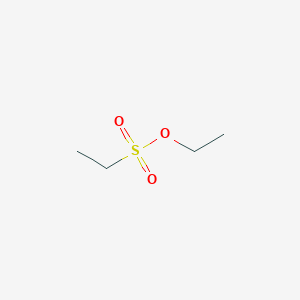

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing analytical methods for its detection and for understanding its behavior in chemical processes.

| Property | Value | Source |

| Molecular Weight | 138.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | ~1.133 g/cm³ | [6] |

| Boiling Point | 229.2 °C at 760 mmHg | [6] |

| Melting Point | 100-101 °C | [7] |

| Flash Point | 92.4 °C | [6] |

| Solubility | Soluble in polar organic solvents | [5] |

| Vapor Pressure | 0.106 mmHg at 25 °C | [6] |

Synthesis and Spectroscopic Characterization

General Synthesis of this compound

The most common laboratory synthesis of this compound involves the esterification of ethanesulfonyl chloride with ethanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.

Diagram 2: Synthesis of this compound

General reaction scheme for the synthesis of this compound.

A critical aspect of this synthesis is the use of anhydrous conditions, as ethanesulfonyl chloride is susceptible to hydrolysis, which would reduce the yield of the desired product.

Spectroscopic Profile

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the two ethyl groups. The ethyl group attached to the sulfur atom will exhibit a quartet and a triplet, as will the ethyl group of the ester moiety, but their chemical shifts will differ due to the different electronic environments.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands characteristic of the sulfonate group. Key absorptions include the S=O asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively. The C-O stretching of the ester group will also be prominent.[9][10]

This compound in the Context of Drug Development

Formation as a Potential Genotoxic Impurity (PGI)

The primary concern regarding this compound in the pharmaceutical industry is its potential formation as a genotoxic impurity during the synthesis of esylate salts of APIs.[1] This can occur when ethanesulfonic acid is used as the salt-forming agent in the presence of ethanol as a solvent.[2]

The formation of EES is an esterification reaction catalyzed by acidic conditions. The presence of unreacted ethanesulfonic acid can create a sufficiently acidic environment to promote the reaction between the sulfonic acid and the ethanol solvent, especially at elevated temperatures.[11]

Diagram 3: Formation Pathway of this compound as a PGI

The formation of the desired esylate salt alongside the potential formation of the EES impurity.

Experimental Protocol: Synthesis of a Hypothetical API Esylate Salt

This protocol outlines the synthesis of an esylate salt of a hypothetical basic API, "API-B," and highlights critical control points to minimize the formation of this compound.

Materials:

-

API-B (free base)

-

Ethanesulfonic acid

-

Ethanol (anhydrous)

-

Antisolvent (e.g., methyl tert-butyl ether)

Procedure:

-

Dissolution: Dissolve a known molar equivalent of API-B in a minimal amount of anhydrous ethanol at room temperature with stirring.

-

Acid Addition: Slowly add one molar equivalent of ethanesulfonic acid to the stirred solution. (Critical Step: The rate of addition and temperature control are important to prevent localized areas of high acid concentration).

-

Salt Formation and Crystallization: Stir the mixture at room temperature for a specified period to allow for complete salt formation and crystallization. The temperature can be gradually lowered to enhance crystal yield. (Critical Step: Prolonged reaction times at elevated temperatures should be avoided to minimize EES formation). [11]

-

Isolation: If crystallization does not occur spontaneously, an antisolvent can be added dropwise to induce precipitation. The solid esylate salt is then isolated by filtration.

-

Washing: Wash the isolated solid with a small amount of cold ethanol or the antisolvent to remove any residual impurities.

-

Drying: Dry the purified API esylate salt under vacuum at a controlled temperature. (Critical Step: The drying temperature should be kept as low as possible to prevent any potential solid-state reaction).

Mitigation Strategies for EES Formation

Several strategies can be employed to minimize or eliminate the formation of this compound during the synthesis of esylate salts:

-

Stoichiometric Control: Use of a precise 1:1 molar ratio of the basic API to ethanesulfonic acid is crucial. An excess of the acid will increase the likelihood of EES formation.[12]

-

Temperature Control: Perform the salt formation at the lowest practical temperature.[12]

-

Solvent Selection: If feasible, consider alternative solvents to ethanol. However, if ethanol is necessary for solubility or crystallization, the other mitigation strategies become even more critical.

-

Process Analytical Technology (PAT): Implement in-process monitoring to track the consumption of ethanesulfonic acid and the potential formation of EES.

-

Purification: Develop robust purification methods, such as recrystallization, to effectively remove any traces of EES from the final API esylate salt.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

GHS Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound represents a critical molecule for consideration in pharmaceutical development, not as a therapeutic agent, but as a potential process-related impurity. The formation of esylate salts is a valuable tool for optimizing the properties of APIs. However, this process must be carefully controlled to prevent the formation of the genotoxic impurity, this compound. By understanding the structure, properties, and formation mechanism of EES, and by implementing the mitigation strategies and analytical controls outlined in this guide, researchers and drug development professionals can ensure the production of safe and high-quality esylate drug substances.

References

- Current time information in PF. (n.d.). Google Search.

- This compound. (n.d.). CAS Common Chemistry.

- This compound | CAS#:1912-30-7. (2025, August 25). Chemsrc.

- This compound | C4H10O3S. (n.d.). PubChem.

- What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications. (n.d.). Matmatch.

- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025, December 16). Oreate AI Blog.

- Preparation method of crystalline nintedanib esylate. (n.d.). Google Patents.

- Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. (2025, August 7). ResearchGate.

- ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. (2024, July 22). GOV.UK.

- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7). ResearchGate.

- Sulfonate-ester-kinetic-study.pdf. (2010, March 10). Novatia, LLC.

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (n.d.). ACS Publications.

- PROCESS FOR PREPARING NINTEDANIB. (n.d.). Google Patents.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.

- IR and NMR spectroscopy. (n.d.). Slideshare.

- How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. (n.d.). Scientiae Radices.

- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. (2020, October 20). Kent Academic Repository.

- ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.

- How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. (2021, March 25). Quora.

- Preparation method of nintedanib ethyl sulfonate. (n.d.). Eureka | Patsnap.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Ethyl methanesulfonate(62-50-0) 1H NMR spectrum [chemicalbook.com]

- 9. IR and NMR spectroscopy | PPTX [slideshare.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Ethyl ethanesulfonate molecular weight

An In-Depth Technical Guide to Ethyl Ethanesulfonate for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of this compound (EES), a sulfonate ester of significant interest to researchers, scientists, and drug development professionals. While a valuable reagent in organic synthesis, EES is more critically recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. This document delves into its core physicochemical properties, centered around its molecular weight, and extends to detailed protocols for its synthesis and trace-level analytical detection. By contextualizing its role as a PGI, this guide offers field-proven insights into the causality behind experimental choices and the self-validating systems required for its control, ensuring scientific integrity and regulatory compliance.

Core Molecular & Physicochemical Properties

This compound (IUPAC name: this compound) is an organic compound classified as a sulfonate ester.[1] Its identity and behavior are defined by its fundamental molecular and physical characteristics. The precise determination of its molecular weight is foundational for all stoichiometric calculations in synthesis and quantitative analysis in impurity profiling.

The molecular formula for this compound is C₄H₁₀O₃S.[2][3][4] Based on this composition, the calculated molecular weight is 138.19 g/mol .[1][3][5][6] This value is a critical parameter for preparing standard solutions, interpreting mass spectrometry data, and conducting quantitative assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethanesulfonic acid ethyl ester, EES | [1][2][7] |

| CAS Number | 1912-30-7 | [1][3][5] |

| Molecular Formula | C₄H₁₀O₃S | [2][3][4] |

| Molecular Weight | 138.19 g/mol | [1][3][4][5][6] |

| Appearance | Clear, colorless to slightly yellowish liquid | [1][2][4] |

| Density | ~1.11 g/cm³ | [2] |

| Boiling Point | ~198 °C | [2] |

| Melting Point | -17 °C | [4] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Purification

The most prevalent laboratory-scale synthesis of this compound is the esterification of ethanesulfonyl chloride with ethanol. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its function is to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion without competing with the ethanol nucleophile.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of EES. Optimization may be necessary based on specific laboratory conditions.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (2.0 equivalents) in anhydrous diethyl ether.[8]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[8]

-

Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10 °C.[8]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.[8]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.[8]

-

Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product via fractional distillation under reduced pressure to yield pure this compound.[8]

Analytical Methodologies for Purity and Trace Analysis

Given that this compound is a potential genotoxic impurity, highly sensitive and selective analytical methods are required for its detection and quantification in active pharmaceutical ingredients (APIs).[9] Regulatory agencies mandate strict control of such impurities, often to a Threshold of Toxicological Concern (TTC).[9] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a preferred technique due to its exceptional sensitivity and selectivity for trace-level analysis.[9]

Caption: Workflow for trace analysis of EES impurities by GC-MS/MS.

Experimental Protocol: GC-MS/MS Analysis of EES Impurity

This protocol provides a framework for the trace-level quantification of this compound (EES) in an API.[9]

-

Objective: To develop a selective and sensitive method for determining the potential genotoxic impurity EES in a pharmaceutical substance.[9]

-

Instrumentation: A triple quadrupole GC-MS/MS system or equivalent is required for this analysis.[9]

-

Reagents and Standards:

-

Certified reference standard of this compound.

-

High-purity solvents (e.g., ethyl acetate).

-

API sample for testing.[9]

-

-

Standard Preparation: Prepare a stock solution of the EES certified reference standard in ethyl acetate. Perform serial dilutions to create calibration standards at concentrations ranging from approximately 1.0 ppb to 100 ppb.[9]

-

Sample Preparation: Accurately weigh a specific amount of the API sample and dissolve it in a suitable solvent to achieve a target concentration.

-

GC-MS/MS Analysis:

-

Injection: Inject a defined volume (e.g., 1-2 µL) of the prepared standards and sample solutions into the GC system.

-

Separation: Utilize a suitable capillary column (e.g., polar-deactivated polyethylene glycol) and a temperature gradient program to chromatographically separate EES from the sample matrix.[10]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Monitor specific precursor-to-product ion transitions unique to EES.

-

-

Quantification: Construct a calibration curve by plotting the peak area of EES against its concentration for the calibration standards. Determine the concentration of EES in the API sample by interpolating its peak area from this curve.

Significance in Drug Development: The Genotoxic Impurity Perspective

The primary concern surrounding this compound in the pharmaceutical industry is its classification as a potential genotoxic impurity (PGI).[1][9] PGIs are compounds that can interact with DNA, potentially leading to mutations and carcinogenesis even at very low levels of exposure.[10]

The formation of EES is a risk during the manufacturing of APIs that are formulated as esylate (ethanesulfonate) salts. These salts are often created by reacting a basic API with ethanesulfonic acid to improve solubility or stability.[9] If ethanol is present as a residual solvent from previous manufacturing steps, it can react with the ethanesulfonic acid to form the this compound ester.[9] This reaction is a critical point of control in pharmaceutical process chemistry. The genotoxicity of alkylating agents like the related compound ethyl methanesulfonate (EMS) is well-documented; EMS is known to ethylate DNA bases, leading to transition mutations.[11] This established mechanism for a similar sulfonate ester provides a strong scientific rationale for the stringent control of EES.

Caption: Formation pathway of EES as a potential genotoxic impurity.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize exposure.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]

-

Personal Protective Equipment (PPE):

-

Handling: Do not eat, smoke, or drink in areas where the chemical is handled. Wash hands thoroughly after handling.[12][13] An emergency eyewash fountain and safety shower should be readily available.[13]

-

Storage: Store in a well-ventilated place with the container tightly closed.[12] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[4][5]

Conclusion

This compound is a compound defined by a molecular weight of 138.19 g/mol and a dual identity in the scientific landscape. It is both a useful synthetic intermediate and a critical potential genotoxic impurity that demands rigorous control in pharmaceutical development. A thorough understanding of its physicochemical properties, synthetic pathways, and the highly sensitive analytical methods required for its detection is essential for ensuring the safety and quality of drug products. The protocols and workflows detailed in this guide provide a framework for researchers and scientists to handle, synthesize, and quantify this compound with the necessary scientific rigor and adherence to safety standards.

References

- Vertex AI Search. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound)

- National Center for Biotechnology Information. (n.d.). This compound | C4H10O3S | CID 74704. PubChem.

- BenchChem. (2025).

- BenchChem. (2025).

- IndiaMART. (n.d.).

- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142.

- Long, A. S., et al. (2021). Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. Environmental and Molecular Mutagenesis, 62(9), 482-489.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1912-30-7.

- Wikipedia. (n.d.). Ethyl methanesulfonate.

- New Jersey Department of Health. (2000).

- KM Pharma Solution Private Limited. (n.d.).

- Sigma-Aldrich. (2024).

- Wang, Q., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1888.

Sources

- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]

- 3. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]

- 5. 1912-30-7|this compound|BLD Pharm [bldpharm.com]

- 6. エタンスルホネート certified reference material, TraceCERT® | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - CAS:1912-30-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. nj.gov [nj.gov]

An In-Depth Technical Guide to the Hazards of Ethyl Ethanesulfonate Exposure

Section 1: Introduction and Scope

Ethyl ethanesulfonate (EES), a sulfonate ester with the CAS number 1912-30-7, serves as a reagent in organic synthesis, particularly as an alkylating agent.[1] While utilized in specialized chemical applications, its structural features warrant a thorough examination of its potential hazards, especially for professionals in research and drug development.

This guide provides a technical overview of the known and anticipated hazards associated with EES exposure. It is crucial to distinguish this compound (EES) from its more extensively studied analogue, Ethyl Methanesulfonate (EMS, CAS 62-50-0). Although both are ethyl alkylating agents, they are distinct chemical entities. A significant portion of comprehensive toxicological data, particularly regarding carcinogenicity and mutagenicity, pertains to EMS. This guide will focus strictly on the available data for EES and, where such data is absent, will discuss the anticipated hazards based on its chemical class, highlighting critical data gaps for the scientific community.

Section 2: Physicochemical Profile of this compound

A clear understanding of the physical and chemical properties of EES is fundamental to assessing its behavior, potential for exposure, and appropriate handling procedures.

| Property | Value | Source(s) |

| CAS Number | 1912-30-7 | [1] |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229.2°C at 760 mmHg | |

| Flash Point | 92.4°C | |

| Density | 1.133 g/cm³ | |

| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Section 3: Hazard Identification and Toxicological Profile

The primary hazards of this compound identified in safety and regulatory literature are related to its irritant properties. However, its classification as an alkylating agent implies a strong potential for more severe, systemic health effects.

Acute Toxicity and Irritancy

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Exposure can lead to immediate symptoms of irritation upon contact with the skin, eyes, or respiratory tract. These effects are the most well-documented hazards associated with EES.

Genotoxicity and Carcinogenicity: A Significant Data Gap

A thorough review of available literature reveals a critical lack of specific genotoxicity and carcinogenicity studies for this compound (CAS 1912-30-7). Unlike its analogue EMS, which is a well-established mutagen and is "reasonably anticipated to be a human carcinogen," EES has not been subject to the same level of rigorous toxicological assessment by bodies like the National Toxicology Program (NTP) or the International Agency for Research on Cancer (IARC).

However, the absence of data should not be interpreted as an absence of risk. As an alkyl sulfonate, EES is considered a potential genotoxic impurity (GTI) in the pharmaceutical industry.[1] The core function of such compounds is to transfer an ethyl group to nucleophilic sites on biological macromolecules, including DNA. This action is the fundamental mechanism for mutagenesis and carcinogenesis. Therefore, from a chemical structure and mechanistic standpoint, it is scientifically prudent to handle EES as if it were a potential mutagen and carcinogen until comprehensive data proves otherwise.

Section 4: Mechanism of Action: The Alkylating Threat

The toxicity of this compound is intrinsically linked to its chemical reactivity as an ethylating agent. The sulfonate group is an excellent leaving group, facilitating the transfer of its ethyl group to nucleophilic centers in biological molecules.

The primary target for genotoxicity is DNA. The ethyl group of EES can covalently bind to nitrogen and oxygen atoms in DNA bases. Ethylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing during DNA replication, causing a G:C to A:T transition mutation. This type of point mutation can alter gene function and initiate carcinogenesis.

Caption: Hypothesized mechanism of DNA ethylation by EES leading to point mutation.

Section 5: Risk Assessment and Safe Handling Protocols

Given the known irritant properties and the high suspicion of genotoxicity, a conservative approach to risk management is mandatory.

Occupational Exposure Limits

No official occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound. In the absence of such guidelines, the precautionary principle dictates that exposure should be maintained at the lowest reasonably achievable level .

Engineering and Administrative Controls

-

Ventilation: All work with EES must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Designated Areas: Establish designated areas for the storage and handling of EES to minimize the risk of cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving EES, including weighing, dissolution, reaction, and disposal.

Personal Protective Equipment (PPE)

A robust PPE regimen is the final barrier against exposure.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a full-face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.

-

Respiratory Protection: While engineering controls are primary, a respirator may be required for certain procedures, such as spill cleanup. Consult with a safety professional for appropriate respirator selection.

Caption: A standard workflow for the safe handling of this compound.

Section 6: Analytical Methodologies for Detection and Quantification

The control of potentially genotoxic impurities like EES in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Sensitive analytical methods are necessary to detect and quantify EES at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like EES.[2] It offers excellent separation and definitive identification based on the mass spectrum of the compound. For trace analysis, techniques like static headspace GC-MS can be employed, sometimes involving derivatization to enhance sensitivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for quantifying trace-level genotoxic impurities in pharmaceutical materials.[4][5] It provides exceptional sensitivity and selectivity, allowing for detection at parts-per-million (ppm) or even lower levels. The use of Multiple Reaction Monitoring (MRM) mode ensures that the method is highly specific for the target analyte, minimizing interference from the drug substance matrix.[5]

Protocol Outline: Trace Analysis of EES in a Drug Substance by LC-MS/MS

This protocol provides a general framework. Method development and validation are required for each specific drug substance matrix.

-

Standard Preparation: Prepare a certified reference standard of EES. Create a stock solution in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to generate calibration standards and quality control samples.

-

Sample Preparation: Accurately weigh the drug substance and dissolve it in an appropriate diluent. The final concentration should be chosen to ensure the target detection limit can be met.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or similar column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[6]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[4]

-

Analysis Mode: Operate the mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for EES for confident quantification and identification.

-

-

Data Analysis: Quantify the concentration of EES in the sample by comparing its peak area to the calibration curve generated from the standards.

Caption: General workflow for the quantification of EES by LC-MS/MS.

Section 7: Conclusion

This compound (EES) is a reactive chemical whose primary documented hazards are skin, eye, and respiratory irritation. However, its chemical nature as an alkylating agent creates a strong suspicion of genotoxic and carcinogenic potential. The significant lack of comprehensive toxicological data for EES necessitates a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must implement stringent engineering controls, administrative procedures, and personal protective equipment to minimize all potential routes of exposure. The principle of keeping exposure as low as reasonably achievable should be rigorously applied until definitive data can either confirm or refute the long-term health risks associated with this compound.

References

- ResearchGate. (2025). Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid.

- SIELC Technologies. (2018).

- ProQuest. (2021). Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity. ProQuest. [Link]

- MAC-MOD Analytical. LC-MS Separation of EtG/EtS from urine on HALO® Penta-HILIC, 2 µm. MAC-MOD Analytical. [Link]

- PubMed. (2014).

- Research and Reviews. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

- ResearchGate. (2025). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.

- ResearchGate. Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).

- National Institutes of Health (NIH). (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.

- SciSpace. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. [Link]

- ResearchGate. (2025). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine.

- PubMed. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. PubMed. [Link]

Sources

- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity in dapoxetine hydrochloride - ProQuest [proquest.com]

An In-Depth Technical Guide to Ethyl Ethanesulfonate: Nomenclature, Properties, and Pharmaceutical Implications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl ethanesulfonate, a compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its nomenclature, chemical identity, synthesis, and reactivity, with a particular focus on its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Furthermore, this document will explore the associated analytical methodologies for its detection and control, providing field-proven insights into experimental design and execution.

Chemical Identity and Nomenclature: Establishing a Foundational Understanding

Clarity in chemical communication is paramount. This compound is known by several synonyms and identifiers, which are crucial for accurate literature searching and regulatory documentation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Primary Name | This compound |

| IUPAC Name | This compound |

| CAS Number | 1912-30-7[1][2][3][4] |

| Molecular Formula | C₄H₁₀O₃S[2][3][5] |

| Molecular Weight | 138.19 g/mol [2][5] |

| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N |

A comprehensive list of synonyms is provided below to aid in exhaustive database searches and material sourcing.

Table 2: Synonyms and Alternative Names for this compound

| Synonym |

| Ethanesulfonic acid, ethyl ester[6] |

| Ethyl ethyl sulfonate[3] |

| EES ester |

| Ethanesulfonic acid ethyl ester[7] |

| Ethyl ethane-1-sulfonate[7] |

| Diethylsulfonate[7] |

| Diethyl sulfonate[7] |

| Ethyl ethane sulfonate[7] |

| Ethylethanesulfonate[7] |

Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid with a distinct odor.[3] Its utility and its hazards are direct consequences of its chemical structure, specifically the sulfonate ester functional group.

Core Reactivity: The Alkylating Nature

The sulfonate group is an excellent leaving group, making this compound a potent alkylating agent .[4][8] The electrophilic ethyl group is susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis for introducing ethyl groups onto various substrates.

Caption: General mechanism of alkylation by this compound.

This same reactivity underpins its genotoxic potential. In biological systems, nucleophilic sites on DNA bases, such as the N7 position of guanine, can be alkylated.[8] This can lead to DNA damage and mutations, a significant concern in drug safety.[9]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol.[2] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct, which could otherwise protonate the ethanol, rendering it less nucleophilic.[2]

Caption: Synthesis of this compound from ethanesulfonyl chloride and ethanol.

Relevance in Pharmaceutical Drug Development

The presence of sulfonate esters like this compound in pharmaceuticals is a significant concern for regulatory agencies.[9] This is primarily due to their classification as potential genotoxic impurities (PGIs).

Formation as a Genotoxic Impurity

This compound can be formed as a byproduct during the synthesis of an API, particularly when ethanesulfonic acid is used as a counter-ion to form a salt (esylate or esilate) in the presence of residual ethanol.[9][10] The use of sulfonic acids as counter-ions is advantageous for improving the solubility and stability of APIs.[11][12] However, this practice necessitates rigorous control of potential sulfonate ester formation.

The Threshold of Toxicological Concern (TTC) for mutagenic impurities is generally accepted to be 1.5 µg per person per day, which translates to very low concentration limits in the final drug product.[9]

Toxicological Profile and Metabolism

This compound is an irritant to the skin, eyes, and respiratory system.[4] Due to its alkylating nature, it is considered a mutagen and is suspected of causing cancer.[13]

While specific metabolic pathways for this compound are not extensively detailed in the literature, the metabolism of the closely related ethyl methanesulfonate (EMS) provides a strong predictive model. The primary metabolic routes are expected to be:

-

Hydrolysis: The ester bond is susceptible to hydrolysis, yielding ethanesulfonic acid and ethanol.[9] This can occur non-enzymatically or may be catalyzed by esterases.

-

Glutathione Conjugation: As an electrophilic compound, this compound can be detoxified through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

Caption: Predicted metabolic fate of this compound.

Analytical Methodologies for Quantification

The control of this compound to trace levels requires highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the techniques of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

GC provides excellent separation efficiency for small molecules, and when coupled with a mass spectrometer, it offers high selectivity and sensitivity, which are critical for detecting impurities at the parts-per-million (ppm) level.

This protocol is designed as a self-validating system with built-in quality checks.

-

Sample Preparation (Aqueous Workup)

-

Rationale: This liquid-liquid extraction (LLE) is designed to isolate the neutral this compound from a potentially ionic API matrix, minimizing matrix effects and protecting the GC system.

-

Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.

-

Add 5 mL of purified water and vortex to dissolve the API.

-

Add 2 mL of ethyl acetate containing the internal standard (e.g., methyl methanesulfonate at a concentration of 0.1 µg/mL).

-

Vortex vigorously for 2 minutes to extract the this compound into the organic layer.

-

Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

-

Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.

-

-

GC-MS/MS Instrumental Parameters

-

Rationale: The choice of a mid-polarity column (e.g., DB-624) provides good peak shape and resolution for sulfonate esters. The temperature program is optimized for the separation of the target analyte from potential interferences.

-

GC System: Agilent 7890B or equivalent.

-

Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injector: Splitless mode, 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Mass Spectrometer: Triple quadrupole (e.g., Agilent 7000 series).

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

-

System Suitability and Validation

-

Rationale: These checks ensure the analytical system is performing correctly before and during sample analysis.

-

Blank Injection: Inject the sample diluent to ensure no system contamination.

-

Standard Injection: Inject a known concentration of this compound and internal standard to verify retention times, peak shapes, and detector response.

-

Spiked Sample: Prepare a spiked sample by adding a known amount of this compound to the API before extraction to assess recovery and matrix effects. Recovery should typically be within 80-120%.

-

Caption: Workflow for the analysis of this compound by GC-MS/MS.

Conclusion

This compound is a simple yet significant molecule for professionals in the chemical and pharmaceutical sciences. Its well-defined chemical identity, characterized by numerous synonyms and a unique CAS number, belies a complex profile of reactivity and potential toxicity. As a potent alkylating agent, it is both a useful synthetic reagent and a critical potential genotoxic impurity that demands rigorous control in pharmaceutical manufacturing. Understanding its nomenclature, synthesis, reactivity, and the advanced analytical techniques required for its quantification is essential for ensuring the safety and quality of drug products. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to navigate the challenges associated with this compound.

References

- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SIELC Technologies. (n.d.). Separation of Ethyl methanesulfonate on Newcrom R1 HPLC column.

- G. Manikumar, et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis.

- Roberts, J. J., & Warwick, G. P. (1957). Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo.

- Encyclopedia.pub. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs.

- PubChem. (n.d.). This compound.

- Chemsrc. (2025). This compound | CAS#:1912-30-7.

- New Jersey Department of Health. (n.d.). ETHYL METHANESULFONATE HAZARD SUMMARY.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.

- Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(3), 338-347.

- Oreate AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.

- ResearchGate. (2025). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.

- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.

- Wikipedia. (n.d.). Ethanesulfonic acid.

- Oncohema Key. (2016). Alkylating Agents.

- ResearchGate. (2025). Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry.

- Journal of Chemical and Pharmaceutical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.

- National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed.

- Drugs.com. (n.d.). List of Alkylating agents.

- Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12546–12554.

- Drugs.com. (n.d.). List of Alkylating agents.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. courses.washington.edu [courses.washington.edu]

- 7. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

The Unseen Alkylator: A Technical Guide to the Discovery and History of Ethyl Ethanesulfonate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quiet Emergence of a Potent Reagent

In the vast lexicon of organic chemistry, some compounds announce their arrival with revolutionary fanfare, while others emerge quietly, their significance unfolding gradually through decades of application and investigation. Ethyl ethanesulfonate (EES) belongs to the latter category. This technical guide delves into the historical context of its discovery, its synthesis, and its underlying scientific principles. For the modern researcher, a deep understanding of EES is not merely academic; it is a critical necessity for harnessing its utility and mitigating its risks in contemporary drug development and chemical research. While direct historical records of its first synthesis are scarce, we can trace its lineage through the development of sulfonic acids and their derivatives, a story intertwined with the burgeoning field of organic chemistry in the 19th and early 20th centuries.

I. Historical Context: The Rise of Sulfonic Acids and Their Esters

The story of this compound begins not with the ester itself, but with its parent acid, ethanesulfonic acid, and the broader class of sulfonic acids. The 19th century witnessed a paradigm shift in chemistry, moving from the study of naturally derived substances to the synthesis of novel organic molecules.[1] French chemist Auguste Cahours (1813-1891) was a pivotal figure in this era, making significant contributions to the understanding of alcohols, aromatic compounds, and the development of new synthetic methods such as chlorination and sulfonitration. While there is no direct record of Cahours synthesizing this compound, his foundational work on organic synthesis and the characterization of functional groups laid the groundwork for future chemists to explore this class of compounds.

The first synthesis of the key precursor, ethanesulfonyl chloride , is reported to have occurred in the early 20th century.[2] This development was a critical step, as sulfonyl chlorides are the primary reagents for the preparation of sulfonate esters. The reaction of a sulfonyl chloride with an alcohol provides a direct and efficient route to the corresponding ester. It is therefore highly probable that the first synthesis of this compound was achieved shortly after the successful preparation and isolation of ethanesulfonyl chloride.

II. Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a distinct odor.[3] It is classified as a sulfonate ester, characterized by the presence of an ethyl group attached to the ethanesulfonate moiety.[3]

| Property | Value | Reference |

| CAS Number | 1912-30-7 | [3] |

| Molecular Formula | C4H10O3S | [3] |

| Molecular Weight | 138.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in polar organic solvents | [3] |

Experimental Protocol: Laboratory Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Materials:

-

Ethanesulfonyl chloride

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice-water bath to 0-5°C.

-

Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel.

-

Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

III. Mechanism of Action: The Alkylating Agent

This compound belongs to the class of alkylating agents, which are highly reactive compounds that introduce an alkyl group to nucleophilic sites in biologically important molecules, most notably DNA.[3] While specific mechanistic studies on this compound are not as abundant as for its close analog, ethyl methanesulfonate (EMS), the fundamental principles of its reactivity are analogous.

The electrophilic nature of the ethyl group in EES is key to its alkylating activity. The ethanesulfonate group is an excellent leaving group, facilitating nucleophilic attack on the adjacent ethyl group.

Genotoxicity and DNA Adduct Formation

The primary mechanism of genotoxicity for alkylating agents like EES is the covalent modification of DNA bases. The ethyl group of EES reacts with nucleophilic centers in DNA, with the N7 position of guanine and the O6 position of guanine being particularly susceptible.[5][6]

-

N7-ethylguanine: Alkylation at the N7 position of guanine is a common lesion. While not directly miscoding, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can result in mutations during DNA repair or replication.[5]

-

O6-ethylguanine: Alkylation at the O6 position of guanine is a highly mutagenic lesion.[7] O6-ethylguanine can mispair with thymine instead of cytosine during DNA replication.[7] If not repaired, this leads to a G:C to A:T transition mutation in subsequent rounds of replication.[7]

Caption: Mechanism of DNA alkylation by this compound.

IV. Applications in Research and Drug Development

The primary utility of this compound in a research setting stems from its potent mutagenic activity. It serves as a chemical mutagen to induce random mutations in the genetic material of various organisms, from bacteria to plants and animals. This allows researchers to conduct genetic screens to identify genes involved in specific biological processes.

In the context of drug development, the interest in this compound is twofold:

-

As a Research Tool: It can be used in preclinical studies to create cell lines with specific mutations, which can then be used to test the efficacy of new drug candidates.

-

As a Potential Genotoxic Impurity (PGI): Due to its alkylating nature, this compound is considered a potential genotoxic impurity that could form during the synthesis of drug substances, particularly those that use ethanesulfonic acid as a counter-ion or are synthesized using ethanol as a solvent. Regulatory agencies have stringent limits on the presence of such impurities in final drug products.

V. Toxicology and Safety

This compound is a hazardous substance that must be handled with extreme caution. Its toxicity is primarily attributed to its ability to alkylate biological macromolecules.

-

Genotoxicity: As discussed, EES is a known mutagen.[8]

-

Carcinogenicity: Alkylating agents as a class are often carcinogenic.[3] For the closely related ethyl methanesulfonate, there is sufficient evidence of carcinogenicity in experimental animals.[9][10]

-

Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[4]

Safety Precautions:

-

Handling: Always handle this compound in a well-ventilated fume hood.

-